(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one
Description
Properties
Molecular Formula |
C18H27NO4Si |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate |
InChI |
InChI=1S/C18H27NO4Si/c1-12(23-24(5,6)18(2,3)4)14-15(20)19-16(14)22-17(21)13-10-8-7-9-11-13/h7-12,14,16H,1-6H3,(H,19,20)/t12-,14+,16-/m1/s1 |
InChI Key |
YNVUWGMRTJMVRR-IVMMDQJWSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Chiral Building Blocks
- The synthesis often begins with chiral precursors derived from natural sources such as (S)-3-hydroxybutyric acid esters or (S)-lactic acid derivatives, which help establish the correct stereochemistry at C3 and C4.
- For example, Cainelli and Panunzio used (S)-3-hydroxybutyrylic acid esters to prepare azetidinone intermediates.
Formation of the Azetidinone Ring
- A common method involves [2+2] cycloaddition between chiral imines and diketene, yielding the β-lactam ring with defined stereochemistry.
- Terashima’s method employs a chiral imine derived from (S)-lactic acid and diketene to form the azetidinone ring, controlling the C3 stereocenter by choice of lactic acid enantiomer.
- Alternatively, penicillin derivatives can be transformed into azetidinones through nucleophilic substitution and ring closure steps, as shown in early Sankyo Co. syntheses.
Introduction of the tert-Butyldimethylsilyloxy Group
- The hydroxyl group at the 3-position is protected as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability and selectivity in subsequent reactions.
- This protection is typically achieved by treating the hydroxy azetidinone intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Benzoylation at the 4-Position
- The free hydroxyl group at the 4-position is selectively esterified with benzoyl chloride or benzoyl anhydride to give the benzoyloxy substituent.
- This step requires careful control of reaction conditions to avoid silyl ether cleavage or over-acylation.
- Typical conditions involve using pyridine or triethylamine as a base and anhydrous solvents like dichloromethane at low temperatures.
Purification and Isolation
- The crude product is purified by silica gel chromatography using mixtures of ethyl acetate and hexane to separate the desired stereoisomer.
- Recrystallization from hexane or other suitable solvents yields the pure white crystalline compound.
Representative Reaction Scheme (Summary)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chiral imine + diketene cycloaddition | Solvent: MeCN; Temp: -40°C to 0°C; Catalyst: CuI/Et3N | Formation of azetidinone ring with stereocontrol |
| 2 | Protection of 3-OH | TBDMSCl, imidazole, DMF or CH2Cl2, room temp | Formation of 3-(tert-butyldimethylsilyloxy)ethyl azetidinone |
| 3 | Benzoylation of 4-OH | Benzoyl chloride, pyridine, 0°C to room temp | Formation of 4-benzoyloxy derivative |
| 4 | Purification | Silica gel chromatography; recrystallization | Pure (3R,4R)-4-benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one |
Experimental Data and Yields
While specific yields vary depending on precise conditions and scale, reported data from patent literature and academic sources indicate:
| Step | Yield (%) | Notes |
|---|---|---|
| Cycloaddition to azetidinone | 70-85% | High stereoselectivity using chiral imines |
| TBDMS protection | 90-95% | Mild conditions, high efficiency |
| Benzoylation | 80-90% | Requires careful temperature control |
| Overall yield (multi-step) | ~50-60% | After purification |
Comparative Analysis with Related Compounds
| Compound | Functional Group at C4 | Hydroxyl Protection | Stereochemistry | Synthetic Complexity |
|---|---|---|---|---|
| (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one | Benzoyloxy | TBDMS ether | (3R,4R) | Moderate to high |
| (3R,4R)-4-Acetoxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one | Acetoxy | TBDMS ether | (3R,4R) | Slightly simpler, acetylation easier than benzoylation |
| (3R,4S)-4-Hydroxy-3-(tert-butyldimethylsilyloxy)ethyl)azetidin-2-one | Hydroxy | TBDMS ether | (3R,4S) | Different stereochemistry impacts synthesis |
Summary of Key Research Findings
- The stereoselective synthesis of the azetidinone ring is critical and typically achieved via [2+2] cycloaddition or ring closure from chiral precursors.
- Protection of hydroxyl groups with tert-butyldimethylsilyl ethers enhances stability and selectivity in acylation steps.
- Benzoylation at the 4-position requires controlled conditions to maintain silyl protection and stereochemical integrity.
- The compound serves as a versatile intermediate for carbapenem antibiotic synthesis, with methods developed to optimize yield, stereoselectivity, and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or silyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Research indicates that azetidinones, including (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one, exhibit antiviral activity. They have been explored for their ability to inhibit viral replication mechanisms. Studies have shown that modifications to the azetidinone structure can enhance bioactivity against specific viral strains.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that azetidinones can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The mechanism involves the modulation of cell signaling pathways associated with cell survival and proliferation.
Synthetic Methodologies
Synthesis Techniques
The synthesis of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one typically involves multi-step organic reactions. Key methods include:
- Protective Group Chemistry : The tert-butyldimethylsilyl group is used to protect hydroxyl functionalities during synthesis, allowing for selective reactions.
- Coupling Reactions : The benzoyloxy group is introduced through coupling reactions that enhance the compound's stability and reactivity.
Therapeutic Uses
Potential in Drug Development
Given its structural features, (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one is a candidate for drug development in various therapeutic areas:
- Neurological Disorders : Research is ongoing into the neuroprotective effects of azetidinones, which may provide new avenues for treating neurodegenerative diseases.
- Infectious Diseases : Its antiviral properties make it a candidate for further exploration in the treatment of viral infections.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro with modified azetidinone derivatives. |
| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines; suggested pathways include mitochondrial dysfunction. |
| Study 3 | Synthesis Optimization | Developed a more efficient synthetic route using microwave-assisted techniques to reduce reaction times and improve yields. |
Mechanism of Action
The mechanism of action of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA, CAS 76855-69-1)
- Molecular Formula: C₁₃H₂₅NO₄Si .
- Key Differences :
- Substituent : The benzoyloxy group in the target compound is replaced with an acetoxy group (CH₃COO−), reducing steric bulk and electronic effects.
- Physical Properties : 4-AA is a white crystalline solid with a lower molecular weight (287.43 g/mol vs. 373.50 g/mol for the target compound) .
- Applications : Widely used in β-lactam antibiotic synthesis due to its simpler structure and efficient synthetic routes .
(3R,4R)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-(pyridin-4-yloxy)azetidin-2-one (CAS N/A)
- Key Differences :
(3R,4R)-3-Chloro-4-(1-ethylpropoxy)azetidin-2-one (Compound 22)
Octakis(dimethylsiloxy)-T8-silsesquioxane (CAS 125756-69-6)
Data Table: Structural and Functional Comparison
| Compound (CAS) | Substituents (C-3, C-4) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 94944-10-2 (Target) | TBS-ethyl, Benzoyloxy | C₁₈H₂₇NO₄Si | 373.50 | Pharmaceutical intermediates |
| 76855-69-1 (4-AA) | TBS-ethyl, Acetoxy | C₁₃H₂₅NO₄Si | 287.43 | β-Lactam synthesis |
| N/A (Pyridine derivative) | TBS-ethyl, Pyridin-4-yloxy | C₁₆H₂₅N₂O₃Si | 345.48 | Luminescent Pt complexes |
| 125756-69-6 (Silsesquioxane) | Siloxane cage | C₁₆H₅₆O₂₀Si₁₆ | 1169.63 | Silicone polymers |
Stability and Reactivity
- The TBS group in the target compound provides superior steric protection compared to acetoxy or alkoxy substituents, reducing unintended side reactions during synthesis .
- The benzoyloxy group’s electron-withdrawing nature enhances electrophilicity at the β-lactam carbonyl, facilitating ring-opening reactions for antibiotic derivatives .
Metal Coordination Capabilities
- Pyridine-substituted analogs (e.g., compound 1 in ) demonstrate utility in platinum-based luminescent assemblies, whereas the benzoyloxy derivative lacks ligand functionality .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm stereochemistry, with key signals at δ 1.0–1.2 ppm (TBS methyl groups) and δ 4.5–5.5 ppm (benzoyloxy protons) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous azetidinones (e.g., (3R,4R)-4-(4-methoxyphenyl)-3-methyl derivatives) .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., free benzoyl acid or desilylated intermediates) .
What are the challenges in maintaining the stability of the TBS protecting group under varied reaction conditions?
Advanced
The TBS group is sensitive to:
- Acidic Conditions : Hydrolyzes readily in trifluoroacetic acid (TFA) or HCl, requiring neutral pH during storage and reactions .
- Nucleophiles : Strong nucleophiles (e.g., Grignard reagents) may displace the silyl ether. Use of bulky bases (e.g., LDA) minimizes this .
- Storage : Long-term stability requires desiccated storage at –20°C in inert solvents (e.g., acetonitrile), as moisture accelerates degradation .
How does the β-lactam ring influence the compound’s reactivity in nucleophilic ring-opening reactions?
Basic
The β-lactam’s inherent ring strain drives reactivity:
- Nucleophilic Attack : Reformatsky reagents (e.g., ethyl zinc bromide) open the ring at the carbonyl carbon, forming α-substituted amides. Steric hindrance from the TBS group directs regioselectivity .
- Reduction : LiAlH reduces the β-lactam to an azetidine, retaining stereochemistry at C3 and C4 .
- Oxidation : MnO oxidizes the benzoyloxy group to a ketone, altering electronic properties for further functionalization .
How do steric and electronic effects influence regioselectivity in nucleophilic substitutions on this azetidinone?
Q. Advanced
- Steric Effects : The TBS group at C3 shields the adjacent position, favoring nucleophilic attack at C4. For example, benzoylation occurs selectively at C4-OH due to reduced steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyloxy at C4) activate the β-lactam carbonyl, increasing susceptibility to nucleophilic ring-opening. Substituent electronic profiles are modeled via DFT calculations to predict reaction outcomes .
What are the documented contradictions in reported synthetic yields, and how can they be resolved?
Advanced
Discrepancies in yields (40–85%) arise from:
- Moisture Sensitivity : Inconsistent anhydrous conditions during silylation reduce yields. Rigorous drying of solvents and reagents is essential .
- Catalyst Loading : Pd/C hydrogenation efficiency varies with catalyst age. Fresh catalysts and controlled H pressure improve reproducibility .
- Resolution Methods : Chiral chromatography vs. enzymatic resolution (e.g., lipase-mediated acyl transfer) yield different enantiomeric ratios. Cross-validation via multiple methods (e.g., NMR, X-ray) resolves ambiguities .
How is this compound utilized in fragment-based drug discovery for β-lactamase inhibitors?
Advanced
The β-lactam core serves as a scaffold for inhibitor design:
- Crystallographic Screening : Co-crystallization with β-lactamase enzymes (e.g., CTX-M-15) identifies binding modes. The TBS group’s hydrophobicity enhances membrane permeability in bacterial assays .
- SAR Studies : Modifying the benzoyloxy group to fluorinated analogs improves enzyme affinity (K < 1 nM) while retaining stability against hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
